molecular formula C12H14F4N2 B1449643 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 1545452-71-8

1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine

Cat. No.: B1449643
CAS No.: 1545452-71-8
M. Wt: 262.25 g/mol
InChI Key: PWWPMCOICDFRPC-UHFFFAOYSA-N
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Description

1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine is a compound that features a piperazine ring substituted with a 3-fluoro-5-(trifluoromethyl)phenylmethyl group

Biochemical Analysis

Biochemical Properties

1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serotonin receptors, particularly the 5-HT1A, 5-HT1B, and 5-HT2C receptors . These interactions are primarily agonistic, meaning that this compound binds to these receptors and activates them, leading to downstream signaling effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter thermoregulation and produce anxiety-like responses in animal models . Additionally, this compound affects the cardiovascular system, albeit weakly, and can induce changes in locomotor activity and behavioral responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It functions as a full agonist at serotonin receptors, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . This binding leads to the activation of downstream signaling cascades, resulting in changes in gene expression and cellular responses. The compound also influences the release of neurotransmitters such as serotonin, further modulating cellular activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been shown to maintain its stability under controlled conditions, with minimal degradation observed . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in circadian rhythms and behavioral patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anxiolytic and anti-aggressive effects, while higher doses can induce hyperthermia, respiratory depression, and interference with the circadian system . Toxic or adverse effects, such as seizures and cardiovascular disturbances, have been observed at high doses, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4 . These metabolic processes result in the formation of various metabolites, which can influence the overall pharmacokinetic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it is distributed to various tissues, including the liver, kidneys, and lungs, where it can accumulate and exert localized effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with intracellular receptors and signaling molecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, further modulating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine typically involves the alkylation of piperazine with a suitable halogenated precursor. One common method starts with commercially available 1-[3-(trifluoromethyl)phenyl]piperazine, which is then alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenated compounds and strong bases or acids to facilitate the substitution process.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to specific biological effects .

Comparison with Similar Compounds

    1-[3-(Trifluoromethyl)phenyl]piperazine: This compound is similar but lacks the fluorine substitution on the phenyl ring.

    1-{[3-Chloro-5-(trifluoromethyl)phenyl]methyl}piperazine: This compound has a chlorine atom instead of a fluorine atom at the 3-position of the phenyl ring.

Uniqueness: 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .

Properties

IUPAC Name

1-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F4N2/c13-11-6-9(5-10(7-11)12(14,15)16)8-18-3-1-17-2-4-18/h5-7,17H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWPMCOICDFRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC(=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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